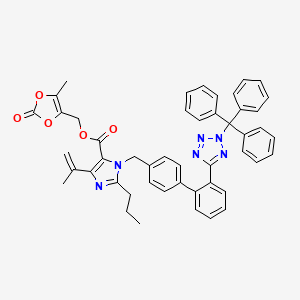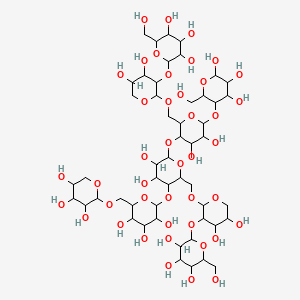
N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide-13C2,15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide-13C2,15N is a complex organic compound characterized by the presence of a methoxy group, a nitro group, and a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide-13C2,15N typically involves the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in an acetic acid solvent . The reaction is carried out at room temperature for approximately 18 hours . Another method involves the use of 4-nitrophenyl trifluoromethanesulfonate and tributyl (4-methoxyphenyl)stannane in the presence of lithium chloride and bis(triphenylphosphine)palladium(II) chloride as a catalyst .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide-13C2,15N can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, lithium chloride, and bis(triphenylphosphine)palladium(II) chloride . The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high yields and purity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted thiazolecarboxamides.
Aplicaciones Científicas De Investigación
N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide-13C2,15N has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide-13C2,15N involves its interaction with specific molecular targets and pathways. For instance, it may act on cannabinoid receptors (CB1 and CB2) and fatty acid amide hydrolase (FAAH), leading to antinociceptive effects . The compound’s effects are likely mediated through the activation of these receptors and inhibition of FAAH activity.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Methoxy-2-nitrophenyl)acetamide: This compound shares a similar structure but lacks the thiazole ring.
N-(4-Methoxy-2-nitrophenyl)hexadecanamide: This compound is an analogue with a longer aliphatic chain.
Uniqueness
N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide-13C2,15N is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
1391053-84-1 |
|---|---|
Fórmula molecular |
C11H9N3O4S |
Peso molecular |
282.248 |
Nombre IUPAC |
N-[4-methoxy-2-[oxido(oxo)azaniumyl]phenyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C11H9N3O4S/c1-18-7-2-3-8(10(4-7)14(16)17)13-11(15)9-5-19-6-12-9/h2-6H,1H3,(H,13,15)/i9+1,11+1,14+1 |
Clave InChI |
QDWVIJNDYCTAJO-GBJXMEQNSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CSC=N2)[N+](=O)[O-] |
Sinónimos |
2’-Nitro-4-thiazolecarbox-p-anisidide-13C2,15N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








